1-methyl-2-(pyridin-3-ylmethyl)hydrazine
Beschreibung
1-Methyl-2-(pyridin-3-ylmethyl)hydrazine (CAS 90008-41-6) is a hydrazine derivative featuring a pyridin-3-ylmethyl substituent and a methyl group attached to the hydrazine backbone. Hydrazine derivatives are widely studied for their biological activities, including antioxidant, anticancer, and enzyme-inhibitory properties, making this compound a subject of interest in drug discovery .
Eigenschaften
IUPAC Name |
1-methyl-2-(pyridin-3-ylmethyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-8-10-6-7-3-2-4-9-5-7/h2-5,8,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOLJUKUNARXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-methyl-2-(pyridin-3-ylmethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with methylhydrazine under acidic conditions. The reaction typically proceeds as follows: [ \text{Pyridine-3-carboxaldehyde} + \text{Methylhydrazine} \rightarrow \text{1-methyl-2-(pyridin-3-ylmethyl)hydrazine} ]
Industrial Production Methods
In an industrial setting, the synthesis of 1-methyl-2-(pyridin-3-ylmethyl)hydrazine may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-2-(pyridin-3-ylmethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: Reduction reactions can convert the compound into simpler hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while substitution reactions can produce a variety of substituted hydrazines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimycobacterial Activity
Recent studies have highlighted the potential of hydrazine derivatives, including 1-methyl-2-(pyridin-3-ylmethyl)hydrazine, as promising candidates for treating tuberculosis. The compound has been shown to exhibit activity against Mycobacterium tuberculosis, with a focus on inhibiting specific targets such as MmpL3, which is crucial for the bacterium's survival. In vitro assays demonstrated that this compound could act synergistically with existing tuberculosis therapies, enhancing their efficacy against drug-resistant strains .
Cancer Treatment
The compound's structural similarity to known anticancer agents positions it as a potential lead in the development of new cancer therapeutics. Its derivatives have been investigated for their ability to inhibit various kinases involved in cancer progression, particularly c-Met inhibitors that are currently under clinical evaluation for the treatment of non-small cell lung cancer and other malignancies .
Analytical Applications
Hydrazine derivatives, including 1-methyl-2-(pyridin-3-ylmethyl)hydrazine, have been utilized in analytical chemistry for the detection and quantification of various analytes. Their ability to form stable complexes with metal ions makes them suitable for spectroscopic determination methods. They have been employed in environmental monitoring and food safety assessments, where they assist in detecting contaminants and ensuring compliance with safety regulations .
Materials Science
Polymer Chemistry
In materials science, hydrazine derivatives are explored for their role as polymer initiators and crosslinking agents. The unique reactivity of 1-methyl-2-(pyridin-3-ylmethyl)hydrazine allows it to participate in polymerization reactions, leading to the development of novel materials with enhanced properties such as thermal stability and mechanical strength .
Comprehensive Data Table
Case Studies
-
Antituberculosis Research
A study conducted on the efficacy of hydrazine derivatives found that 1-methyl-2-(pyridin-3-ylmethyl)hydrazine exhibited a minimal inhibitory concentration (MIC) significantly lower than many existing treatments, indicating its potential as a new therapeutic agent against multi-drug resistant tuberculosis strains . -
Cancer Therapeutics Development
In preclinical trials, derivatives of 1-methyl-2-(pyridin-3-ylmethyl)hydrazine demonstrated selective inhibition of c-Met kinases at low nanomolar concentrations, leading to reduced tumor growth in xenograft models. This positions the compound as a candidate for further clinical development in oncology .
Wirkmechanismus
The mechanism of action of 1-methyl-2-(pyridin-3-ylmethyl)hydrazine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by forming stable complexes with the active sites. The compound’s hydrazine moiety can also participate in redox reactions, affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares 1-methyl-2-(pyridin-3-ylmethyl)hydrazine with analogous hydrazine derivatives, focusing on structural variations, synthesis routes, and biological activities.
Structural Analogues
Key Observations :
- Pyridinyl vs. Benzyl Groups : Replacement of the pyridin-3-ylmethyl group with a benzyl moiety (as in 1-benzyl-2-methylhydrazine) reduces polarity and may alter pharmacokinetic properties .
- Salt Forms : Hydrochloride salts (e.g., 1-(4-ethylphenyl)hydrazine hydrochloride) enhance stability and solubility compared to free bases .
- Functionalized Derivatives : Substituents like propargyloxy-benzylidene () introduce additional reactivity, enabling click chemistry or targeted binding interactions.
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., 1-(pyridin-3-ylmethyl)hydrazine trihydrochloride) exhibit higher aqueous solubility than free bases, critical for pharmaceutical formulations .
- Stability : Methyl substitution on hydrazine improves stability against oxidation compared to unsubstituted hydrazines .
Biologische Aktivität
1-Methyl-2-(pyridin-3-ylmethyl)hydrazine is a hydrazine derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article aims to explore the biological activity of 1-methyl-2-(pyridin-3-ylmethyl)hydrazine, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1-Methyl-2-(pyridin-3-ylmethyl)hydrazine can be described by the following chemical structure:
- Molecular Formula : C10H12N4
- Molecular Weight : 188.23 g/mol
The compound's structure features a pyridine ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have indicated that 1-methyl-2-(pyridin-3-ylmethyl)hydrazine exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.41 | Moderate inhibition |
| PC3 (Prostate Cancer) | 9.71 | Strong inhibition |
| HCT-116 (Colon Cancer) | 2.29 | High inhibition |
The IC50 values represent the concentration required to inhibit cell growth by 50%, indicating that 1-methyl-2-(pyridin-3-ylmethyl)hydrazine has a potent effect against these cancer types .
The mechanism by which 1-methyl-2-(pyridin-3-ylmethyl)hydrazine exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Specifically, it has been shown to disrupt mitochondrial membrane potential and activate caspase pathways, leading to programmed cell death . Additionally, it may inhibit specific signaling pathways associated with cancer cell survival, such as the STAT3 pathway .
Antimicrobial Activity
In addition to its anticancer properties, 1-methyl-2-(pyridin-3-ylmethyl)hydrazine has demonstrated antimicrobial activity against several bacterial strains. Research indicates that it exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (μg/mL) | Comparison with Ceftriaxone |
|---|---|---|
| E. faecalis | 40 | Comparable inhibition zone |
| P. aeruginosa | 50 | Comparable inhibition zone |
| S. typhi | 45 | Comparable inhibition zone |
| K. pneumoniae | 40 | Comparable inhibition zone |
These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy in Mice Models
A study conducted on mice models bearing human tumor xenografts treated with varying doses of 1-methyl-2-(pyridin-3-ylmethyl)hydrazine showed a dose-dependent reduction in tumor volume. The highest dose group exhibited a tumor volume reduction of up to 70% compared to the control group over a treatment period of four weeks .
Case Study 2: Synergistic Effects with Other Anticancer Agents
Another investigation explored the combination of 1-methyl-2-(pyridin-3-ylmethyl)hydrazine with established chemotherapeutics such as doxorubicin. The results indicated enhanced cytotoxicity in cancer cell lines when used in combination, suggesting potential for synergistic therapeutic strategies .
Q & A
Q. What are the common synthetic routes for 1-methyl-2-(pyridin-3-ylmethyl)hydrazine?
Methodological Answer: The compound is typically synthesized via condensation reactions between pyridylmethyl aldehydes and methylhydrazine derivatives. A widely used method involves:
- Reagents : 3-Pyridylmethyl aldehyde, methylhydrazine, ethanol as solvent.
- Conditions : Reflux at 80–90°C for 6–8 hours under inert atmosphere.
- Workup : Filtration followed by recrystallization from ethanol or aqueous ethanol to isolate the product.
Example Protocol (from hydrazine derivative synthesis):
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Aldehyde Condensation | Ethanol, reflux, methylhydrazine | 70–85% | |
| Hydrazine Hydrate Route | Ethanol, hydrazine hydrate, reflux | ~65% |
Q. What spectroscopic and crystallographic techniques are employed for structural characterization?
Methodological Answer:
- 1H/13C NMR : Key signals include δ 2.5–3.0 ppm (N–CH3), δ 3.8–4.2 ppm (pyridyl-CH2), and aromatic protons at δ 7.0–8.5 ppm .
- IR Spectroscopy : N–H stretches at 3200–3400 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding. Use SHELX programs (e.g., SHELXL for refinement) for structure determination. For example, aroylhydrazine derivatives were structurally validated using SHELX, confirming planarity of the hydrazine backbone .
Q. Table 2: Representative Spectroscopic Data
| Technique | Key Signals/Features | Reference |
|---|---|---|
| 1H NMR | δ 2.5 (s, CH3), δ 3.8 (s, CH2), δ 7.2–8.3 (pyridyl) | |
| X-ray Diffraction | Space group P21/c, bond lengths N–N: 1.38 Å |
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
Methodological Answer:
- Tautomerism : Hydrazine derivatives often exhibit keto-enol or imine-amine tautomerism. Use variable-temperature NMR or deuterated solvents to stabilize specific tautomers.
- Impurity Analysis : Employ HPLC-MS to detect side products. For example, unreacted aldehyde or oxidation byproducts may shift signals .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously.
Q. What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates but require careful water exclusion.
- Catalysis : Additives like acetic acid or Lewis acids (e.g., ZnCl2) can accelerate condensation.
- Temperature Control : Gradual heating (e.g., 60°C → 90°C) minimizes side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for challenging separations .
Q. How is the biological activity of 1-methyl-2-(pyridin-3-ylmethyl)hydrazine evaluated?
Methodological Answer:
- Antioxidant Assays : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (IC50 comparison to Trolox). For example, hydrazine analogues showed 1.7× higher activity than Trolox in DPPH assays .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination.
Q. What challenges arise in crystallographic refinement of hydrazine derivatives?
Methodological Answer:
- Disorder : Flexible hydrazine backbones may require anisotropic displacement parameter (ADP) refinement.
- Twinned Data : Use SHELXD for twin detection and SHELXL for twin-law refinement .
- Low Resolution : Apply restraints (e.g., DFIX, SIMU) to bond lengths/angles during SHELXL refinement.
Data Contradiction Case Study
Issue : Discrepancy in N–H IR stretches between computational predictions and experimental data.
Resolution :
DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) to predict vibrational modes.
Hydrate Formation : Confirm via TGA (thermogravimetric analysis) if water absorption alters IR profiles.
Solid-State vs. Solution : Compare ATR-IR (solid) and solution IR to identify polymorphism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
